molecular formula C24H25N5O2 B10981334 4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

Cat. No.: B10981334
M. Wt: 415.5 g/mol
InChI Key: QMWGKZAFTYSZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a phenyl group, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-phenylpiperazine with 3-[(pyridin-4-ylmethyl)carbamoyl]benzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

4-phenyl-N-[3-(pyridin-4-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C24H25N5O2/c30-23(26-18-19-9-11-25-12-10-19)20-5-4-6-21(17-20)27-24(31)29-15-13-28(14-16-29)22-7-2-1-3-8-22/h1-12,17H,13-16,18H2,(H,26,30)(H,27,31)

InChI Key

QMWGKZAFTYSZNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.